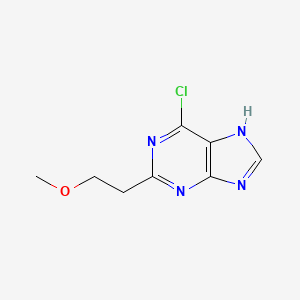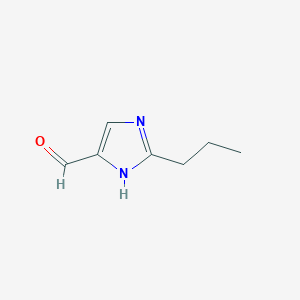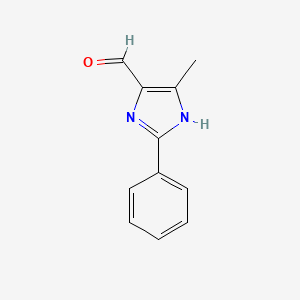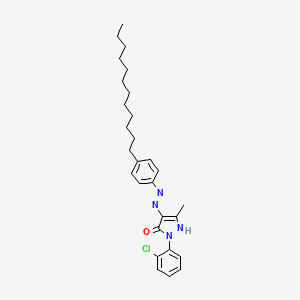
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-((4-dodecylphenyl)hydrazone)
Descripción general
Descripción
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-((4-dodecylphenyl)hydrazone) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazone derivative of pyrazolone and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-((4-dodecylphenyl)hydrazone) is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been found to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-((4-dodecylphenyl)hydrazone) has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to reduce inflammation in animal models. Additionally, this compound has been found to have a neuroprotective effect and can protect against oxidative stress-induced damage in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-((4-dodecylphenyl)hydrazone) in lab experiments is its potential anticancer and anti-inflammatory properties. This compound can be used to study the mechanism of action of anticancer and anti-inflammatory drugs. However, one of the limitations of using this compound is its potential toxicity. Therefore, appropriate safety measures should be taken while handling this compound.
Direcciones Futuras
There are several future directions for the study of 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-((4-dodecylphenyl)hydrazone). One of the significant future directions is the development of more potent and selective derivatives of this compound for the treatment of cancer and inflammation. Additionally, further studies are required to understand the mechanism of action of this compound fully. Moreover, this compound can be used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-((4-dodecylphenyl)hydrazone) has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicine, where it has been studied for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties and has been found to be effective in reducing inflammation in animal models.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-4-[(4-dodecylphenyl)diazenyl]-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClN4O/c1-3-4-5-6-7-8-9-10-11-12-15-23-18-20-24(21-19-23)30-31-27-22(2)32-33(28(27)34)26-17-14-13-16-25(26)29/h13-14,16-21,32H,3-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXFCHRSFIXOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904421, DTXSID70867546 | |
| Record name | 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-((4-dodecylphenyl)hydrazone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chlorophenyl)-4-[2-(4-dodecylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68239-62-3 | |
| Record name | 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-((4-dodecylphenyl)hydrazone) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-4,5-dione, 1-(2-chlorophenyl)-3-methyl-, 4-[2-(4-dodecylphenyl)hydrazone] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-((4-dodecylphenyl)hydrazone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4,5-dione 4-[(4-dodecylphenyl)hydrazone] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOLE-4,5-DIONE 4-((4-DODECYLPHENYL)HYDRAZONE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N4UJ8FYME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenamine, 2-[(aminooxy)carbonyl]-](/img/structure/B3356630.png)
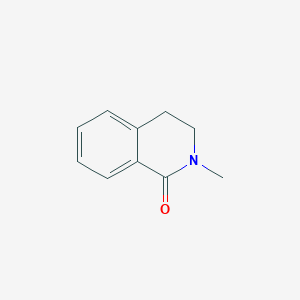
![5-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B3356637.png)

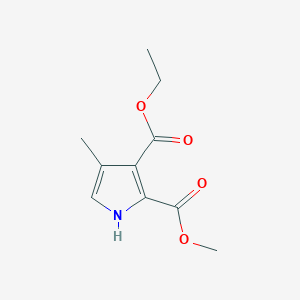
![2,3-Diphenylpyrido[3,4-b]pyrazine](/img/structure/B3356666.png)
![4-Methylimidazo[1,2-A]quinoxaline](/img/structure/B3356687.png)
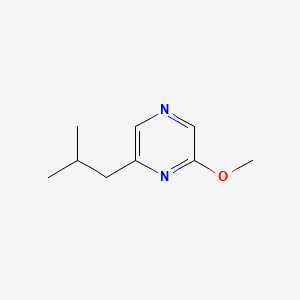
![9H-Purin-2-amine, 6-[[4-[(2-propyn-1-yloxy)methyl]phenyl]methoxy]-](/img/structure/B3356692.png)


